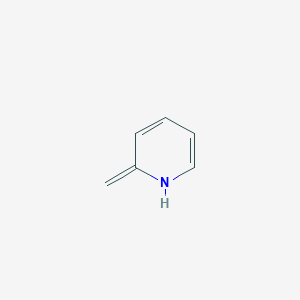

Methylene pyridine

Description

Structure

3D Structure

Properties

CAS No. |

34037-14-4 |

|---|---|

Molecular Formula |

C6H7N |

Molecular Weight |

93.13 g/mol |

IUPAC Name |

2-methylidene-1H-pyridine |

InChI |

InChI=1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5,7H,1H2 |

InChI Key |

JGSLKNWXPRDWBA-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C=CC=CN1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pyridine Derivatives with Methylene Functionality

Strategies for the Preparation of Alkylpyridines Bearing Reactive Methylene (B1212753) Centers

The introduction of alkyl groups, which contain reactive methylene centers, onto a pyridine (B92270) core is a fundamental challenge in heterocyclic chemistry. Several classical and modern strategies have been developed to achieve this transformation efficiently.

Catalytic Condensation Reactions Involving Aldehydes and Ammonia (B1221849)

One of the most established and industrially significant methods for synthesizing simple alkylpyridines, such as picolines, is the vapor-phase condensation of aliphatic aldehydes with ammonia over a solid acid catalyst. google.comgoogleapis.com This method, often considered a variant of the Chichibabin synthesis, is a cornerstone of industrial pyridine production. asianpubs.orgrsc.org

The reaction is typically carried out at high temperatures, ranging from 350 to 500°C, using catalysts like alumina, silica-alumina, or more advanced materials such as ZSM-5 zeolites. google.comwikipedia.org The choice of aldehyde reactants determines the substitution pattern of the resulting alkylpyridine.

Synthesis of 2- and 4-Picoline: The condensation of acetaldehyde (B116499) with ammonia yields a mixture of 2-picoline (α-picoline) and 4-picoline (γ-picoline). wikipedia.orgwikipedia.org

Synthesis of 3-Picoline: The reaction of acrolein with ammonia is used to produce 3-picoline (β-picoline). wikipedia.org Combining formaldehyde (B43269) and acetaldehyde with ammonia can also favor the formation of pyridine and 3-picoline. googleapis.com

Synthesis of 2-Methyl-5-ethylpyridine (MEP): Paraldehyde (B1678423) (a trimer of acetaldehyde) reacts with ammonia to form MEP, a key intermediate for Vitamin B3 (niacin). rsc.orgwikipedia.org

The process involves a complex network of reactions including imine formation, aldol-type condensations, cyclization, and dehydrogenation to form the final aromatic pyridine ring. wikipedia.org The catalyst's properties, such as acidity and shape selectivity, are crucial in guiding the reaction towards the desired products and minimizing the formation of byproducts and coke. asianpubs.org

| Reactants | Catalyst | Temperature (°C) | Primary Products |

| Acetaldehyde + Ammonia | Silica-Alumina, Zeolite | 350-500 | 2-Picoline, 4-Picoline |

| Acrolein + Ammonia | Alumina, Silica-Alumina | ~400 | 3-Picoline |

| Formaldehyde + Acetaldehyde + Ammonia | Silica-Alumina | 350-500 | Pyridine, 3-Picoline |

| Paraldehyde + Ammonia | Ammonium (B1175870) Salts (liquid phase) | 200-300 | 2-Methyl-5-ethylpyridine |

Chichibabin Pyridine Synthesis and its Alkylpyridine Variants

The Chichibabin pyridine synthesis, first reported by Aleksei Chichibabin in 1924, is a versatile method for creating pyridine rings from the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.orgwikipedia.org This reaction provides a direct route to various substituted pyridines, including those with alkyl groups featuring reactive methylene centers.

The general mechanism involves a series of aldol (B89426) condensations, Michael additions, and imine formations, culminating in a cyclization and subsequent aromatization step to furnish the pyridine ring. wikipedia.org While classic liquid-phase versions of this synthesis often suffered from low yields, the development of gas-phase catalytic processes has made it a commercially viable route for producing picolines and other simple alkylpyridines. rsc.orgwikipedia.org

For instance, the reaction between acetaldehyde and ammonia over a solid oxide catalyst is a prime industrial example of an alkylpyridine synthesis based on the Chichibabin condensation principle. asianpubs.orgwikipedia.org Similarly, the synthesis of 5-ethyl-2-methylpyridine (B142974) from paraldehyde and ammonia is another large-scale application of this reaction. rsc.org The versatility of the Chichibabin synthesis allows for the combination of different carbonyl compounds to produce a wide array of pyridine derivatives.

Regioselective C-H Functionalization and Direct Alkylation of Pyridine Rings

Directly introducing alkyl groups onto a pre-existing pyridine ring via C-H functionalization is a more modern and atom-economical approach compared to traditional ring-synthesis methods. These reactions avoid the need for pre-functionalized starting materials, offering a more streamlined path to substituted pyridines.

A prominent method in this category is the Minisci reaction , which involves the radical alkylation of a protonated pyridine ring. The reaction typically uses a radical precursor (e.g., from a carboxylic acid via oxidative decarboxylation with silver nitrate (B79036) and ammonium persulfate), which then attacks the electron-deficient pyridine ring. This method shows a strong preference for alkylation at the C2 and C4 positions due to the favorable stability of the intermediate radical cation.

Another strategy for direct alkylation involves the deprotonation of a C-H bond followed by reaction with an electrophile. However, the low acidity of pyridine C-H bonds makes this challenging. More effective methods often involve transition-metal catalysis. Catalytic systems based on palladium, rhodium, iridium, or nickel can activate the C-H bonds of pyridine, enabling cross-coupling reactions with alkyl halides or other alkylating agents. These methods can offer high regioselectivity, allowing for the targeted synthesis of specific isomers that might be difficult to obtain through classical condensation reactions.

Annulation and Cyclization Reactions Utilizing Active Methylene Compounds

Annulation and cyclization strategies provide powerful tools for constructing the pyridine ring itself, often incorporating the desired methylene functionality from the start by using active methylene compounds as key building blocks.

Cyclocondensation Approaches for Substituted and Condensed Pyridines

Cyclocondensation reactions build the pyridine ring by combining several smaller components in a single process. A classic and highly versatile example is the Hantzsch pyridine synthesis , first described in 1881. wikipedia.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (an active methylene compound), and ammonia. organic-chemistry.org

The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized to form the aromatic pyridine ring. organic-chemistry.org The Hantzsch synthesis is exceptionally modular, allowing for the preparation of a wide variety of symmetrically and asymmetrically substituted pyridines by simply changing the aldehyde, the β-ketoester, or the nitrogen source. The methylene groups from the β-ketoester become incorporated into the final pyridine structure.

Numerous modifications and improvements to the Hantzsch synthesis have been developed, including the use of various catalysts (e.g., iodine, phenylboronic acid, or solid acids) and reaction conditions (e.g., microwave irradiation, solvent-free reactions) to improve yields and simplify the procedure. organic-chemistry.org

Knoevenagel Condensations as Key Synthetic Steps

The Knoevenagel condensation is a fundamental reaction in organic synthesis that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. This reaction is a key step in many pyridine syntheses, including the Hantzsch synthesis and variants of the Chichibabin synthesis. wikipedia.orgorganic-chemistry.org

In the context of pyridine synthesis, the Knoevenagel condensation is often the initial step, creating a reactive α,β-unsaturated intermediate. For example, in the general Chichibabin synthesis, an initial Knoevenagel-type condensation between an aldehyde and a ketone can form an enone. This enone then reacts further with another carbonyl equivalent and ammonia through Michael addition and cyclization to build the pyridine ring. wikipedia.org

The utility of the Knoevenagel condensation lies in its ability to form carbon-carbon bonds and generate electrophilic intermediates (like α,β-unsaturated carbonyls) that are primed for subsequent cyclization steps, making it an indispensable tool in the construction of heterocyclic rings like pyridine.

Multi-Component and One-Pot Methodologies for Complex Pyridine Scaffolds

The synthesis of complex pyridine scaffolds, including those with methylene functionalities, has been significantly advanced through the use of multi-component reactions (MCRs) and one-pot syntheses. These approaches offer considerable advantages in terms of efficiency, atom economy, and reduced waste by combining multiple reaction steps into a single procedure without the isolation of intermediates. bibliomed.orgmdpi.com

A variety of catalysts and conditions have been employed to facilitate these reactions. For instance, a one-pot, four-component condensation of aldehydes, amines, dialkyl acetylene (B1199291) dicarboxylates, and compounds with active methylene groups (such as malononitrile (B47326) or ethyl cyanoacetate) can be effectively catalyzed by morpholine (B109124) at room temperature to produce polysubstituted dihydropyridines. bibliomed.org This method is noted for its broad substrate scope and non-chromatographic purification. bibliomed.org

Microwave irradiation has also proven to be a valuable tool in accelerating these reactions. A three-component tandem reaction of aldehydes, N-alkyl-2-cyanoacetamides, and malononitrile in the presence of potassium carbonate under microwave irradiation provides a rapid and environmentally friendly route to highly functionalized N-alkylated pyridines. mdpi.comresearchgate.net The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, intramolecular cyclization, and subsequent aromatization. mdpi.comresearchgate.net

Furthermore, one-pot four-component reactions utilizing arylamines, methyl propiolate, isatin, and either malononitrile or ethyl cyanoacetate (B8463686), catalyzed by triethylamine, have been developed to afford functionalized spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones]. beilstein-journals.org These reactions demonstrate the versatility of MCRs in constructing complex, fused heterocyclic systems. beilstein-journals.org The synthesis of polyfunctionalized pyridines has also been achieved through a one-pot multicomponent reaction involving O-alkyl vanillin (B372448) derivatives, malononitrile, methylarylketones, and sodium ethoxide, highlighting the utility of naturally derived starting materials. ekb.eg

The following table summarizes examples of multi-component reactions for the synthesis of complex pyridine scaffolds.

| Catalyst/Conditions | Reactants | Product Type | Reference |

| Morpholine | Aldehydes, Amines, Dialkyl acetylene dicarboxylates, Active methylene compounds | Polysubstituted dihydropyridines | bibliomed.org |

| K2CO3, Microwave | Aldehydes, N-alkyl-2-cyanoacetamides, Malononitrile | Highly functionalized N-alkylated pyridines | mdpi.comresearchgate.net |

| Triethylamine | Arylamines, Methyl propiolate, Isatin, Malononitrile/Ethyl cyanoacetate | Spiro[indoline-3,4'-pyridines] | beilstein-journals.org |

| Sodium ethoxide | O-alkyl vanillin, Malononitrile, Methylarylketones | Polyfunctionalized pyridines | ekb.eg |

Construction of Methylene-Bridged Pyridine Architectures

Formaldehyde-Mediated Methylene Insertion into Heterocycles

A notable advancement in the construction of methylene-bridged architectures is the direct insertion of a methylene group using formaldehyde. A metal-free approach has been developed for the C–H functionalization of imidazo[1,5-a]pyridines, where formaldehyde serves as both the solvent and the carbon source to bridge two imidazo[1,5-a]pyridine (B1214698) molecules. nih.govacs.org This reaction proceeds via a C(sp²)–H functionalization, creating a C(sp²)–C(sp³)–H–C(sp²) linkage and yielding methylene-bridged bis-imidazo[1,5-a]pyridines in moderate to good yields. nih.govacs.org The reaction is not limited to formaldehyde; other aromatic and heteroaromatic aldehydes can also be used to form the bridge, though other alkyl aldehydes were found to be less effective. nih.gov Mechanistic studies, including deuterium (B1214612) labeling and the use of radical scavengers, suggest that the reaction proceeds through a predominantly ionic pathway. nih.gov The resulting bis-heteroarene products have potential applications as ligands. nih.gov

Synthesis of Methylene-Bridged Ligand Systems

Methylene-bridged pyridine derivatives are significant in coordination chemistry as they form the basis of various ligand systems. The synthesis of these ligands often involves the strategic introduction of a methylene linker between two or more pyridine units or between a pyridine and another coordinating group.

One approach involves the derivatization of coordinated ligands. For example, platinum(II) complexes with methylene-bridged 2,2′-dipyridylamine derivatives have been synthesized. rsc.org This method utilizes the reaction of a deprotonated di(2-pyridyl)amide (dpa-H)⁻ complex with benzyl (B1604629) halides. rsc.org The pre-coordination of the dpa ligand to the metal center prevents undesired side reactions, such as benzylation of the pyridine nitrogen atoms, and allows for a more efficient, one-step synthesis of the target complexes. rsc.org The methylene linker in these ligands provides flexibility, which can influence the resulting supramolecular structures and photophysical properties of the metal complexes. rsc.org

Another important class of methylene-bridged ligands are pincer ligands, such as those with a PNP (Phosphorus-Nitrogen-Phosphorus) or PCP (Phosphorus-Carbon-Phosphorus) framework. The synthesis of methylene-bridged PNP and PCP pincer ligands often starts from commercially available but expensive materials like 2,6-bis(bromomethyl)pyridine (B1268884) or 1,3-bis(bromomethyl)benzene. tuwien.at An alternative strategy involves a condensation reaction between the amino groups of an aromatic backbone, such as 2,6-diaminopyridine, and electrophilic chlorophosphines to form aminophosphine (B1255530) moieties. tuwien.at This provides access to a range of pincer ligands with varying steric and electronic properties. tuwien.at

The following table provides examples of methylene-bridged ligand systems and their synthetic precursors.

| Ligand Type | Precursors | Synthetic Strategy | Reference |

| Methylene-bridged 2,2′-dipyridylamine | Metal complex of di(2-pyridyl)amide, Benzyl halides | Derivatization of a coordinated ligand | rsc.org |

| Methylene-bridged PNP/PCP pincer ligands | 2,6-Bis(bromomethyl)pyridine, Phosphines | Nucleophilic substitution | tuwien.at |

| Aminophosphine-based PNP pincer ligands | 2,6-Diaminopyridine, Chlorophosphines | Condensation reaction | tuwien.at |

Preparation of Pyridinium (B92312) Salts Featuring Acidic Methylene Groups

Pyridinium salts that contain an activated methylene group are valuable precursors in organic synthesis, primarily through the formation of pyridinium ylides. These ylides are neutral, zwitterionic species that can act as nucleophiles in various reactions.

The preparation of these pyridinium salts is typically achieved through the quaternization of a pyridine derivative with an alkyl halide that possesses an electron-withdrawing group adjacent to the halogen. mdpi.comgcwgandhinagar.com For example, reacting a 4-substituted pyridine with reagents like methyl 2-bromoacetate or 2-iodoacetophenone (B8806993) derivatives in a solvent such as acetone (B3395972) can yield the corresponding pyridinium salt. mdpi.com

Once formed, these salts can be treated with a base to generate the pyridinium ylide in situ. publish.csiro.auoup.com The methylene group, activated by an adjacent electron-withdrawing group (e.g., carbonyl, ester, or cyano), is sufficiently acidic to be deprotonated. publish.csiro.auoup.com These ylides can then undergo C-alkylation in aprotic solvents. Subsequent reductive cleavage of the pyridine ring can lead to the formation of alkylated ketones or esters. publish.csiro.auresearchgate.net

Furthermore, pyridinium N-ylides bearing an active methylene group can be synthesized by the reaction of pyridinium N-imines with compounds like diethyl malonate or ethyl cyanoacetate. oup.com These ylides can undergo intramolecular coupling reactions, leading to the formation of fused heterocyclic systems such as 1,2-dihydropyrazolo[1,5-a]pyridin-2-one derivatives. oup.com The cycloaddition of pyridinium ylides with alkynes is another important transformation that yields indolizine (B1195054) derivatives. mdpi.com

The following table lists examples of pyridinium salts with acidic methylene groups and their precursors.

| Pyridinium Salt Substituent | Pyridine Precursor | Alkylating Agent | Reference |

| 1-(Methoxycarbonylmethyl) | Pyridine | Methyl 2-bromoacetate | mdpi.com |

| 1-(2-Oxo-2-phenylethyl) | Pyridine | 2-Iodoacetophenone | mdpi.com |

| 1-(Cyanomethyl) | Pyridine | Chloroacetonitrile | researchgate.net |

| 1-(Ethoxycarbonylacetylimino) | 1-Aminopyridinium iodide | Diethyl malonate | oup.com |

Asymmetric Synthetic Routes to Chiral Methylene-Containing Pyridine Systems

Enantioselective Construction of Pyridine Derivatives

The development of asymmetric methods for the synthesis of chiral pyridine derivatives, including those containing methylene groups, is of significant interest due to their prevalence in pharmaceuticals and natural products.

One strategy for accessing chiral piperidines, the saturated analogues of pyridines, is through the asymmetric hydrogenation of pyridine derivatives. An auxiliary-based method has been developed where a chiral oxazolidinone is attached to the 2-position of the pyridine ring. The hydrogenation of these substrates, catalyzed by heterogeneous catalysts like Pd(OH)₂/C in acidic media, proceeds with high diastereoselectivity. The chiral auxiliary directs the hydrogen addition to one face of the pyridine ring. A key advantage of this method is the traceless cleavage of the auxiliary under the reaction conditions, directly yielding the chiral piperidine (B6355638) with excellent enantiomeric excess. This method allows for the creation of multiple stereocenters in a single step.

Direct asymmetric C-H functionalization of the pyridine ring represents another powerful approach. A nickel-aluminum bimetallic catalyst system has been employed for the enantioselective C2–H alkylation of pyridines with 1,3-dienes. dicp.ac.cn This method is applicable to a wide range of pyridines, including unsubstituted and substituted derivatives, and provides chiral products with high yields and enantioselectivities. dicp.ac.cn Similarly, an iridium-catalyzed intramolecular allylic dearomatization reaction of tetrahydro-β-carboline derivatives has been used to synthesize enantioenriched indolenine-fused quinuclidine (B89598) derivatives, which contain a chiral center adjacent to a methylene group within a complex bridged system. chinesechemsoc.org

The synthesis of chiral pyridine derivatives has also been achieved using natural chiral pools. For example, (+)-β-hydroxymethylenecamphor, derived from natural (+)-camphor, can be reacted with various enamines from active methylene compounds in a tandem condensation reaction to yield camphor-based chiral pyridine derivatives. metu.edu.trmetu.edu.tr

The following table summarizes selected asymmetric synthetic routes to chiral pyridine-containing systems.

| Method | Catalyst/Reagent | Substrate Type | Product Type | Reference |

| Asymmetric Hydrogenation | Pd(OH)₂/C, Chiral Oxazolidinone Auxiliary | 2-Substituted Pyridines | Chiral Piperidines | |

| Asymmetric C2-H Alkylation | Ni-Al Bimetallic Catalyst, Chiral Phosphine (B1218219) Oxide Ligand | Pyridines, 1,3-Dienes | Chiral 2-Allyl Pyridines | dicp.ac.cn |

| Intramolecular Allylic Dearomatization | Iridium Catalyst, Chiral Phosphoramidite Ligand | Tetrahydro-β-carboline derivatives | Chiral Indolenine-fused Quinuclidines | chinesechemsoc.org |

| Chiral Pool Synthesis | (+)-β-Hydroxymethylenecamphor | Enamines from active methylene compounds | Camphor-based chiral Pyridines | metu.edu.trmetu.edu.tr |

Chiral Catalyst and Ligand-Mediated Asymmetric Transformations

The synthesis of enantioenriched pyridine derivatives containing a methylene functionality is a significant challenge in organic chemistry. researchgate.net Asymmetric catalysis, utilizing chiral catalysts and ligands, has emerged as a powerful strategy to address this challenge, enabling the construction of chiral molecules with high stereoselectivity. researchgate.netchemrxiv.orgnih.gov

Recent advancements have focused on transition-metal-catalyzed reactions, where a chiral ligand coordinates to a metal center to create a chiral environment. acs.orgresearchgate.net This chiral complex then mediates the transformation of a prochiral pyridine substrate with a methylene group, leading to the preferential formation of one enantiomer over the other.

A notable example is the cobalt-catalyzed asymmetric [2+2+2] cycloaddition. In 2021, a study demonstrated the synthesis of pyridines with a chiral quaternary carbon stereocenter by reacting alkyne-bearing malononitriles with terminal alkynes. researchgate.net This reaction, conducted in the presence of a cobalt catalyst and a chiral bisoxazolinephosphine ligand, achieved good yields and excellent enantioselectivities. researchgate.net The strategic use of the chiral ligand was crucial for controlling the regio- and enantioselectivity of the cycloaddition. researchgate.net

Another approach involves the enantioselective C-H functionalization of pyridines. Researchers have developed a palladium(II)-catalyzed enantioselective arylation of unbiased methylene β-C(sp3)‐H bonds. researchgate.net This method utilizes a combination of a strongly coordinating bidentate 2-pyridinylisopropyl (PIP) auxiliary and a chiral phosphoric acid (CPA). researchgate.net The synergistic effect between the PIP auxiliary and the CPA is critical for achieving effective stereocontrol, leading to β-arylated aliphatic carboxylic acid derivatives in high yields and with good enantioselectivity. researchgate.net

Furthermore, nickel-catalyzed enantioselective C2–H alkylation of pyridines with 1,3-dienes has been achieved using a Ni–Al bimetallic catalyst system. dicp.ac.cn The use of chiral phosphine oxide ligands, which bridge the nickel and aluminum centers, directs the nickel to preferentially activate the C2–H bond, leading to branched allylation products with high enantioselectivity. dicp.ac.cn The chirality at the phosphorus center of these ligands was found to be critical for the enantioselectivity of the reaction. dicp.ac.cn

Organocatalysis also offers a metal-free alternative for these asymmetric transformations. ndsu.edu Chiral 4-dimethylaminopyridine (B28879) (DMAP) catalysts have been designed to catalyze various reactions, including the synthesis of α-methylene-β-amino esters with good yields and selectivities. ndsu.edu

The development of these and other chiral catalyst and ligand systems continues to expand the toolbox for the asymmetric synthesis of methylene pyridine derivatives, providing access to a wide range of structurally diverse and enantioenriched compounds. rsc.orgresearchgate.net

Diastereoselective and Enantioselective Resolution of Pyridine Stereoisomers

The separation of enantiomers from a racemic mixture, known as resolution, is a critical process for obtaining stereochemically pure compounds. For pyridine derivatives featuring a methylene group that gives rise to stereoisomers, both diastereoselective and enantioselective resolution methods are employed.

Diastereoselective Resolution

This classic method involves the conversion of a racemic mixture of enantiomers into a mixture of diastereomers by reacting it with a single enantiomer of a chiral resolving agent. Since diastereomers have different physical properties, they can be separated by conventional techniques such as crystallization or chromatography. msu.edu After separation, the chiral resolving agent is removed to yield the individual enantiomers of the original compound. msu.edu

For pyridine derivatives, this can be achieved by introducing a chiral auxiliary that reacts with the racemic pyridine compound to form diastereomers. For instance, the use of chiral acids can lead to the formation of diastereomeric salts that can be separated by fractional crystallization.

Enantioselective Resolution

Enantioselective resolution, often referred to as kinetic resolution, involves the preferential reaction of one enantiomer in a racemic mixture with a chiral catalyst or reagent. msu.edu This results in one enantiomer being consumed faster than the other, allowing for the separation of the unreacted, enriched enantiomer. msu.edu Dynamic kinetic resolution (DKR) is an advanced form of this technique where the unreacted enantiomer is continuously racemized, theoretically allowing for a 100% yield of a single product enantiomer. msu.edu

Enzymes, particularly lipases, have proven to be highly effective catalysts for the kinetic resolution of racemic alcohols containing a pyridine ring. acs.org For example, the lipase-catalyzed asymmetric acetylation of racemic 1-(2-pyridyl)ethanols using vinyl acetate (B1210297) has been reported to give the (R)-acetate and the unreacted (S)-alcohol with excellent enantiomeric purities and in good yields. acs.org Candida antarctica lipase (B570770) (CAL) is a commonly used enzyme for this purpose. acs.org The reaction conditions, such as temperature, can be optimized to improve the reaction rate without compromising the high enantiospecificity. acs.org

Chromatographic methods using chiral stationary phases (CSPs) are also powerful tools for the analytical and preparative separation of pyridine enantiomers. wur.nl In this technique, the racemic mixture is passed through a column containing a chiral material. The enantiomers interact differently with the CSP, leading to different retention times and, consequently, their separation.

Mechanistic Investigations and Reactivity Profiles of Pyridine Systems with Methylene Moieties

Reactivity at Activated Alkyl Positions Adjacent to the Pyridine (B92270) Nitrogen

The placement of an alkyl group, particularly a methyl or methylene (B1212753) group, at the C2 or C4 position of the pyridine ring results in an "activated" position. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the protons on the adjacent alkyl group acidic and susceptible to removal.

Deprotonation and Formation of Reactive Methylene Anions

The methyl group of 2-picoline (2-methylpyridine) has a pKa value of approximately 34, indicating its increased acidity compared to a typical methyl group on a hydrocarbon. nih.gov This enhanced acidity allows for deprotonation by strong bases, such as butyllithium (B86547) (BuLi) or phenyllithium (B1222949) (PhLi), to form a highly reactive methylene anion, often referred to as a picolyl anion. nih.govwikipedia.orguni-goettingen.de The resulting organolithium species is a potent nucleophile. uni-goettingen.de The formation of these anions is a critical step that opens the door to a variety of subsequent chemical reactions. rsc.org While strong bases are often required, the acidity of the methylene group can be further increased by the presence of additional electron-withdrawing substituents on the pyridine ring or at the alpha-position of the alkyl group. nih.gov For instance, substitution at the α-position of a picoline significantly increases its acidity. nih.gov

The structure of the resulting anion is complex and can exist as different aggregated forms in solution, which can influence its reactivity. uni-goettingen.de For example, n-butyllithium exists as a hexamer in non-donating solvents, and its aggregation state can be altered by the addition of donor bases like ethers or amines, leading to enhanced reactivity. uni-goettingen.de

| Compound | Base | Resulting Species | Reference |

| 2-Methylpyridine (B31789) (2-Picoline) | Butyllithium (BuLi) | 2-Picolyllithium | wikipedia.org |

| 2,6-bis-(di-tert-butylphosphinomethyl)pyridine (PNP) | KN(SiMe3)2 or tBuOK | Neutral, dearomatized complex | nih.gov |

Nucleophilic Additions and Condensation Reactions at the Methylene Center

Once formed, the methylene anion is a powerful nucleophile capable of participating in a variety of addition and condensation reactions. uni-goettingen.de These anions readily react with a range of electrophiles, including aldehydes, ketones, and epoxides. nih.govcem.comwikipedia.org For example, the anion of 2-picoline can undergo nucleophilic addition to carbonyl compounds. wikipedia.org

Condensation reactions are also a key feature of methylene pyridine reactivity. A classic example is the reaction of 2-picoline with formaldehyde (B43269), which leads to the formation of 2-vinylpyridine. wikipedia.org This reaction proceeds through an initial nucleophilic addition of the picolyl anion to formaldehyde, followed by dehydration. Another important class of reactions is the Claisen condensation, where an enolate attacks an ester, and the Dieckmann condensation, which is an intramolecular version of this reaction. chemistrysteps.comlibretexts.org

The reactivity of these anions can be influenced by the reaction conditions and the nature of the electrophile. For instance, the reaction of a sulfone-stabilized picolyl anion with a hindered epoxide proved to be challenging, suggesting that the nucleophilicity of the anion and the steric hindrance of the electrophile are critical factors. nih.gov

| Reactants | Reaction Type | Product | Reference |

| 2-Picoline, Formaldehyde | Condensation | 2-Vinylpyridine | wikipedia.org |

| 2-alkylpyridines, enolizable aldehydes | Oxidative Cyclization | 1,3-disubstituted indolizines | rsc.org |

| 2-amino-3-picoline, alkene, Wilkinson's catalyst | Hydroacylation | Ketone | cem.com |

Oxidative Transformations of Alkylpyridine Methylene Groups

The methylene group of alkylpyridines can undergo various oxidative transformations. Oxidation can occur at the methylene group itself or at the pyridine nitrogen, leading to different products. semanticscholar.org Oxidation of the methylene group can lead to the formation of carbonyl compounds. For example, 2-picoline can be oxidized to 2-pyridinecarboxaldehyde. google.com Another example is the oxidation of 2-methyl-5-ethylpyridine to nicotinic acid using nitric acid. beilstein-journals.org

The formation of pyridine N-oxides is another important oxidative pathway. wikipedia.orggcwgandhinagar.com This transformation can activate the pyridine ring towards electrophilic substitution at the 2- and 4-positions and can also influence the reactivity of the side chain. gcwgandhinagar.com For instance, the oxidation of 2,6-dimethylpyridine (B142122) can lead to 2,6-dimethylpyridine-N-oxide. semanticscholar.org

The choice of oxidizing agent and reaction conditions determines the outcome of the oxidation. Potassium permanganate (B83412) can oxidize the methyl group of 2-picoline to a carboxylic acid, forming picolinic acid. wikipedia.org Palladium catalysts have also been employed for the acetoxylation of the benzylic position of 2-alkylpyridines. beilstein-journals.org

| Substrate | Oxidizing Agent/Catalyst | Product | Reference |

| 2-Picoline | Potassium permanganate | Picolinic acid | wikipedia.org |

| 2-Alkylpyridines | Pd(OAc)2/CuI, O2 | Acetoxylated 2-alkylpyridines | beilstein-journals.org |

| 2-Methyl-5-ethylpyridine | Nitric acid | Nicotinic acid | beilstein-journals.org |

| 3-Picoline | Vanadium pentoxide | Nicotinic acid | beilstein-journals.org |

Intramolecular and Intermolecular Reactions Involving Methylene Bridges

Methylene groups can act as bridges in both intramolecular and intermolecular reactions, leading to the formation of new ring systems and rearranged products.

Ring Expansion and Photochemical Rearrangement Mechanisms

Pyridine derivatives can undergo ring expansion and photochemical rearrangements. acs.orgchinesechemsoc.org Photochemical irradiation of pyridines can lead to the formation of various isomers, including Dewar pyridine structures. researchgate.netarkat-usa.org These rearrangements often proceed through excited states and can be influenced by the substitution pattern on the pyridine ring. arkat-usa.org

For instance, the photochemical rearrangement of pyridines can lead to the formation of 1,2-diazepines through skeletal enlargement. researchgate.net Computational studies on methylene pyrrole (B145914) radicals, a related system, have shown that ring expansion can occur through mechanisms involving the insertion of the methylene group into the ring. acs.org These processes often involve several intermediates and transition states. acs.orgresearchgate.net A di-π-ethane rearrangement of pyridines, facilitated by visible light, has been shown to construct three-membered ring structures. chinesechemsoc.org

| Starting Material | Reaction Type | Product | Key Features | Reference |

| Pyridines | Photochemical Rearrangement | 1,2-Diazepines | Skeletal enlargement | researchgate.net |

| Pyridines | Di-π-ethane Rearrangement | Three-membered ring structures | Visible light, energy-transfer catalysis | chinesechemsoc.org |

| Methylene pyrrole radicals | Ring Expansion | Pyridine | Insertion of methylene group | acs.org |

Cyclization Pathways Leading to Pyridine Ring Formation

Methylene compounds are crucial building blocks in the synthesis of pyridine rings. Various cyclization strategies have been developed that utilize molecules containing activated methylene groups. The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester (which has an active methylene group), and ammonia (B1221849). rsc.org

Another common approach is the condensation of 1,5-dicarbonyl compounds with ammonia or its derivatives. baranlab.org Modifications of this method allow for the synthesis of asymmetrically substituted pyridines. baranlab.org Cycloaddition reactions, such as the inverse-electron-demand Diels-Alder reaction, also provide a powerful route to pyridine rings, often utilizing heterocyclic azadienes. baranlab.org More recently, methods involving the cyclization of oximes with activated methylene compounds have been developed. organic-chemistry.org

The Kröhnke pyridine synthesis is a versatile method that uses a pyridinium (B92312) salt derived from a bromomethyl ketone, which possesses a highly acidic methylene group, to react with α,β-unsaturated carbonyl compounds. wikipedia.org

| Reaction Name/Type | Key Reactants | General Product | Reference |

| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester, Ammonia | Dihydropyridine (B1217469) (oxidized to Pyridine) | rsc.org |

| Kröhnke Pyridine Synthesis | Pyridinium salt from bromomethyl ketone, α,β-unsaturated carbonyl | Substituted Pyridine | wikipedia.org |

| Condensation | 1,5-Dicarbonyl compound, Ammonia | Pyridine | baranlab.org |

| Inverse-electron-demand Diels-Alder | Heterocyclic azadiene, Alkene/Alkyne | Pyridine | baranlab.org |

C-H Functionalization and Selective Bond Formations at Methylene Sites

The functionalization of C-H bonds, particularly at the methylene sites of picolyl groups (methyl groups attached to a pyridine ring), is a pivotal area of research in organic synthesis. This process allows for the direct conversion of otherwise inert C-H bonds into valuable chemical functionalities, offering an atom-economical alternative to traditional multi-step synthetic routes. nih.gov The reactivity of the methylene group in methylpyridines is significantly influenced by the position of the methyl group on the pyridine ring.

Studies have shown that a methyl group in the 2-position of the pyridine ring reacts more readily than one at the 4-position, while a methyl group in the 3-position often does not participate in the reaction at all. researchgate.net This regioselectivity is attributed to the electronic properties of the pyridine ring, where the nitrogen atom influences the acidity and reactivity of the adjacent and para C-H bonds. nih.gov For instance, in rhodium-catalyzed intermolecular alkylation of pyridines, ortho-substitution is often a prerequisite for the reaction to proceed. nih.gov However, in intramolecular cyclization reactions, even substrates lacking ortho-alkyl substitution can undergo C-H activation, likely facilitated by the coordination of the rhodium catalyst to a tethered alkene, which promotes functionalization at the proximal site. nih.gov

Various catalytic systems have been developed to achieve selective C-H functionalization at these methylene sites. Palladium-catalyzed reactions, for example, have been employed for the ortho-chlorination of acetanilides using a combination of copper(II) chloride and copper(II) acetate (B1210297). nih.gov Rhodium-catalyzed systems have been effective in the alkylation of pyridines and quinolines with alkenes. mdpi.com Furthermore, enantioselective alkylations and allylations of methyl pyridines have been achieved, though these often require chiral auxiliaries, strong Lewis acids, or palladium catalysts. rsc.org A notable strategy involves the use of latent pronucleophiles, where silylation of the methylene group can facilitate subsequent reactions without significantly altering the nucleophilicity of the pyridine ring itself. rsc.org

The table below summarizes key findings in the C-H functionalization of methylpyridines, highlighting the catalyst, substrate, and observed regioselectivity.

Table 1: Selected Examples of C-H Functionalization at Methylene Sites of Pyridines

| Catalyst System | Substrate | Functionalization Type | Key Findings & Selectivity |

|---|---|---|---|

| RhCl(coe2)2 / PCy3·HCl | 2-Methylpyridine | Intermolecular Alkylation | Alkylation occurs at the methyl group. mdpi.com |

| Rh(I) catalyst | Enol ether tethered 2-methylpyridine | Intramolecular Cyclization | Cyclization proceeds via C-H activation at the methyl group. nih.gov |

| Pd(OAc)2 / CuCl2/Cu(OAc)2 | 2-Phenyl-3-methylpyridine | ortho-Chlorination | Modest yield of ortho-chlorinated product. nih.gov |

| Chiral Lewis Base Catalysts | Methyl pyridines/quinolines | Enantioselective Allylation | Requires latent pronucleophiles for successful transformation. rsc.org |

Photochemical Reactivity of Methylene-Substituted Pyridines

The interaction of light with methylene-substituted pyridines, such as methylpyridines (picolines), initiates a cascade of complex photochemical and photophysical events. These processes are fundamentally governed by the molecule's electronic structure, which includes two low-lying excited states: the n→π* and π→π* states. arkat-usa.org The reactivity and the ultimate fate of the photoexcited molecule are highly dependent on which of these states is populated, as well as the experimental conditions, such as the phase (vapor or solution) of the compound. arkat-usa.org

Photoisomerization and Phototransposition Mechanisms

Upon irradiation with UV light, typically at wavelengths around 254 nm, methylpyridines undergo significant structural rearrangements, including photoisomerization and phototransposition. arkat-usa.orgaip.org Photoisomerization involves the conversion of the pyridine ring into different valence isomers, such as Dewar pyridine (2-azabicyclo aip.orgaip.orghexa-diene) and prefulvene-like structures. aip.orgrsc.org These valence isomers are often unstable intermediates that play a crucial role in the relaxation pathways of the excited molecule. aip.org For instance, the formation of Dewar isomers has been observed spectroscopically in low-temperature matrix isolation studies and is suggested to be a primary process upon photoexcitation. nih.govaip.org

Phototransposition, a more complex rearrangement, involves the scrambling of the ring atoms, leading to the formation of positional isomers. For example, irradiation of gaseous 4-methylpyridine (B42270) at 254 nm results in the formation of 3-methylpyridine (B133936) as a primary photoproduct. aip.org The proposed mechanism for this transformation involves a 2,6-cyclization to form an azaprefulvene diradical, followed by nitrogen migration around the five-membered ring and subsequent rearomatization. aip.org This mechanism allows the nitrogen atom to insert itself between each pair of carbon atoms in the ring, leading to the interconversion of different monosubstituted pyridines. arkat-usa.orgaip.org

The following table outlines the observed photoproducts from the irradiation of various methylpyridines.

Table 2: Phototransposition Products of Methylpyridines

| Starting Material | Irradiation Wavelength (nm) | Major Photoproduct(s) | Proposed Intermediate(s) |

|---|---|---|---|

| 4-Methylpyridine (vapor) | 254 | 3-Methylpyridine | Azaprefulvene diradical, Dewar pyridine |

| 2,4-Dimethylpyridine (vapor) | 254 | 2,5-Dimethylpyridine, 3,5-Dimethylpyridine | Azaprefulvene diradical |

Electronic State Dynamics and Energy Dissipation Pathways

The journey of a photoexcited methylene-substituted pyridine from its initial excited state back to the ground state is a complex process involving multiple electronic states and rapid, non-radiative decay pathways. Upon excitation to the S2(¹ππ*) state, a particularly fast non-radiative decay channel becomes accessible, which is often linked to isomerization processes. aip.orgpolimi.it Theoretical calculations and dynamic simulations suggest that from the S2 state, the molecule can overcome a small energy barrier to form a prefulvene isomer via a conical intersection with the ground state (S0). aip.org This S2/S0 conical intersection provides an efficient pathway for the molecule to return to the ground electronic state without emitting light. aip.org

Alternatively, excitation to the S1(¹nπ*) state can lead to different chemistry. For example, direct C-N bond scission to form a ring-opened diradical structure has been observed as a primary product upon excitation at ~266 nm, a process that occurs from the S1 state. aip.orgpolimi.it This ring-opening represents another important energy dissipation channel for pyridine and its derivatives. aip.org

In the case of dimethylpyridines and trimethylpyridine, multiphoton absorption at 266 nm can lead to dissociative photoionization. nih.govacs.org The primary dissociation channel is the cleavage of the C(sp²)–C(sp³) bond, releasing a methyl radical. nih.govacs.org Interestingly, this bond cleavage is site-selective, with a preference for the C-C bond ortho to the nitrogen atom, which is attributed to the greater stability of the resulting radical cation. nih.govacs.org The dynamics of this methyl radical release are largely independent of the number and position of the methyl groups on the pyridine ring. nih.govacs.org

Influence of Coordination and Adduct Formation on Methylene Reactivity

The reactivity of the methylene group in pyridine systems can be significantly altered through coordination to metal centers or the formation of adducts with Lewis acids. These interactions modify the electronic properties of the pyridine ring and the attached methylene moiety, thereby enabling transformations that are otherwise difficult to achieve.

Metal-Catalyzed Transformations Involving Methylene-Bearing Ligands

Pyridine derivatives, including those with methylene groups (picolyl groups), are widely used as ligands in coordination chemistry and catalysis. polimi.itjscimedcentral.com The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can readily coordinate to a transition metal, forming stable complexes. jscimedcentral.comwikipedia.org This coordination can activate the ligand for subsequent reactions.

A prominent example is the use of picolyl-containing ligands in metal-catalyzed C-H functionalization. For instance, di(2-picolyl)amine (DPA) is an excellent chelating agent that forms complexes with a variety of transition metals like zinc, copper, and palladium. polimi.it These complexes have been shown to catalyze C-C bond-forming reactions such as the Henry reaction, Heck reaction, and aldol (B89426) reaction. polimi.it In these catalytic cycles, the metal center plays a crucial role in activating the substrates and facilitating the desired bond formation, while the picolyl ligands help to stabilize the metal center and modulate its reactivity.

Furthermore, metal complexes can directly activate the C-H bonds of the pyridine ring or its substituents. For example, an osmium(VI) hexahydride complex has been shown to activate an aromatic C-H bond of 2-methylpyridine, leading to the formation of an η²(N,C)-pyridyl derivative. acs.org Similarly, rhodium complexes have been used to catalyze the alkylation of quinolines and pyridines, where the metal center facilitates the activation of a C-H bond at the 2-position of the pyridine ring. mdpi.com The use of functional pincer ligands, which can cooperate with the metal center by storing protons or electrons, has emerged as a powerful strategy in hydrogenation and dehydrogenation catalysis. acs.org

The table below provides examples of metal-catalyzed transformations involving methylene-bearing pyridine ligands.

Table 3: Metal-Catalyzed Reactions with Methylene-Pyridine Ligands

| Metal | Ligand Type | Reaction Type | Role of Methylene-Pyridine Ligand |

|---|---|---|---|

| Zinc, Copper | Di(2-picolyl)amine derivatives | Henry and Aldol reactions | Acts as a chelating agent to form the active catalyst. polimi.it |

| Palladium | Di(2-picolyl)amine derivatives | Heck reaction | Forms the palladium catalyst for C-C coupling. polimi.it |

| Osmium | 2-Methylpyridine | Aromatic C-H activation | Acts as the substrate undergoing C-H activation. acs.org |

| Rhodium | 2-Methylpyridine | C-H Alkylation | Substrate for rhodium-catalyzed C-H functionalization. mdpi.com |

Lewis Acid Adduct Formation and Dearomatization Pathways

Lewis acids readily interact with the basic nitrogen atom of the pyridine ring, forming pyridinium salts. wikipedia.org This interaction has a profound effect on the electronic structure of the pyridine ring, withdrawing electron density and making the ring more susceptible to nucleophilic attack. wikipedia.orggcwgandhinagar.com This activation strategy is central to the dearomatization of pyridines, a process that converts the flat, aromatic ring into a three-dimensional structure, thereby creating valuable chiral building blocks.

The formation of an adduct with a strong Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), can significantly enhance the electrophilicity of the pyridine ring. mdpi.com This allows for nucleophilic additions that would not occur with the unactivated pyridine. For example, in the presence of a copper(I) catalyst and a Lewis acid, Grignard reagents can add to 2-methoxypyridines, leading to the formation of chiral δ-lactams with high regioselectivity and stereocontrol. mdpi.com

Recently, the use of triborane(B₃H₇) as a Lewis acid has been explored. nih.govrsc.org Coordination of the B₃H₇ unit to the pyridine nitrogen leads to a significant intramolecular charge transfer from the pyridine ring to the borane (B79455) moiety. nih.govrsc.org This strong interaction facilitates the formation of stable dearomatized dihydropyridine intermediates under mild conditions. nih.govrsc.org These intermediates can then undergo further functionalization, such as alkylation or acylation, at the C4 position with excellent regioselectivity. nih.govrsc.org This method provides a novel pathway for the C(sp³)–H functionalization of the dearomatized ring. nih.govrsc.org

The following table summarizes the effects of Lewis acid adduct formation on the reactivity of pyridine systems.

Table 4: Reactivity of Pyridine-Lewis Acid Adducts

| Lewis Acid | Pyridine Substrate | Reaction Type | Outcome |

|---|---|---|---|

| Boron trifluoride etherate (BF₃·Et₂O) | 2-Methoxypyridines | Nucleophilic Addition (with Grignard reagents) | Dearomatization to form chiral δ-lactams. mdpi.com |

| Triborane (B₃H₇) | Pyridine derivatives | Nucleophilic Addition / C-H Functionalization | Formation of stable dihydropyridine intermediates, enabling regioselective C4-alkylation/acylation. nih.govrsc.org |

Advanced Spectroscopic and Structural Characterization Techniques for Methylene Substituted Pyridines

X-ray Crystallography for Solid-State Structural Elucidation

Precise Determination of Molecular Geometry and Conformation

Single-crystal X-ray diffraction analysis allows for the precise measurement of atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. For instance, in the structure of 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine, the central imidazole (B134444) ring is planar, and the methylpyridine and methoxyphenyl rings adopt a synperiplanar conformation. iosrjournals.org The bond lengths and angles within the pyridine (B92270) ring of such derivatives are often comparable to those of pyridine itself. ntu.ac.ukmdpi.com

In more complex systems, such as those involving multiple methylene-linked heterocyclic rings, X-ray crystallography reveals the relative orientations of these rings. For example, in 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine, the triazole rings are twisted with respect to the pyridine ring, with dihedral angles of 66.4(1)° and 74.6(1)°. iucr.org Similarly, in another derivative, the dihedral angle between the two triazole rings and the pyridine ring is 68.4(2)°. iucr.org This twisting is often due to steric hindrance between the substituent groups. iucr.org

The planarity of molecular fragments and the conformation of flexible side chains are also accurately determined. In one case, a pyridyl ring was found to be nearly coplanar with a pyrazole (B372694) ring, exhibiting a small dihedral angle of 10.65(2)°. mdpi.com In another example, the planarity of a molecule was supported by an intramolecular hydrogen bonding interaction that locks the conformation of ester groups. ntu.ac.uk

Table 1: Selected Bond Distances and Angles from X-ray Crystallography Data

| Compound | Bond/Angle | Value |

| 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol | C-C (pyridyl-pyrazol) | 1.472(3) Å |

| Diethyl (6-methyl-2-pyridyl)aminoethylenemalonate | N-H···O (intramolecular) | Forms a six-membered ring |

| 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine | Dihedral Angle (triazole-pyridine) | 66.4(1)°, 74.6(1)° |

| 1,1-[pyridine-2,6-diylbis(methylene)]bis(4-methyl-1H-1,2,4-triazol-4-ium) iodide triiodide | Dihedral Angle (triazole-pyridine) | 68.4(2)° |

Analysis of Intermolecular Interactions and Crystal Packing

Beyond individual molecular structures, X-ray crystallography provides critical information about how molecules are arranged in the crystal, a phenomenon known as crystal packing. This packing is governed by a variety of intermolecular interactions, including hydrogen bonds, C–H···N, C–H···π, and π···π stacking interactions. mdpi.comrsc.org

In the crystal structures of N¹,N⁴-bis((pyridin-n-yl)methylene)-cyclohexane-1,4-diamines (where n = 2, 3, or 4), C–H···N(pyridine) interactions are dominant. rsc.org For the n=2 isomer, these interactions lead to linear chains which, along with π···π contacts, form a layer structure. rsc.org For the n=3 and n=4 isomers, these interactions extend into three-dimensional networks, supplemented by C–H···N(imine) and C–H···π contacts. rsc.org

In other derivatives, such as (2-aminomethyl)pyridiniumdihalides, the crystal packing is stabilized by a network of N–H···Br, C–H···Br, N–H···Cl, O–H···Cl, and N–H···O hydrogen bonds. rsc.org Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions, revealing, for example, that H···H interactions are predominant in some structures, indicating the importance of dispersion forces. ntu.ac.uk The stacking of molecules in a head-to-tail fashion with specific interplanar distances is another common packing motif. ntu.ac.uk

Table 2: Intermolecular Interactions Observed in Methylene (B1212753) Pyridine Crystals

| Compound | Dominant Interaction(s) | Resulting Motif/Structure |

| N¹,N⁴-bis((pyridin-2-yl)methylene)-cyclohexane-1,4-diamine | C–H···N(pyridine), π···π contacts | Layer structure |

| N¹,N⁴-bis((pyridin-3-yl)methylene)-cyclohexane-1,4-diamine | C–H···N(pyridine), C–H···N(imine), C–H···π contacts | 3D network |

| N¹,N⁴-bis((pyridin-4-yl)methylene)-cyclohexane-1,4-diamine | C–H···N(pyridine), C–H···π contacts | 3D network |

| (2-aminomethyl)pyridinium bromide | N–H···Br, C–H···Br | Stabilized crystal packing |

| Diethyl (6-methyl-2-pyridyl)aminoethylenemalonate | Head-to-tail stacking, C-H···O, C-C interactions | Columnar stacks |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of methylene-substituted pyridines in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities of different nuclei, detailed information about the carbon skeleton, proton environments, and connectivity can be obtained.

Proton (¹H) NMR for Chemical Shift Analysis and Connectivity

¹H NMR spectroscopy provides valuable information about the electronic environment of protons in a molecule. The chemical shifts of protons on the pyridine ring are influenced by the nitrogen atom and any substituents present. Protons alpha to the nitrogen atom are typically found at the lowest field (highest ppm). chemicalbook.compw.edu.pl For example, in pyridine itself, the H-2 and H-6 protons appear at a lower field than the H-3, H-5, and H-4 protons. chemicalbook.com

The introduction of a methylene group and other substituents further influences these chemical shifts. For instance, in 4-methylpyridine (B42270), the methyl protons appear as a singlet at around 2.3 ppm, while the ring protons show characteristic shifts. chemicalbook.com In N-methylpyridinium derivatives, substituents on the ring significantly affect the chemical shift of the N-methyl protons. nih.gov The formation of borane (B79455) adducts with pyridine derivatives also leads to downfield shifts for all protons due to the increased positive charge on the nitrogen atom. pw.edu.plnih.gov

Carbon-13 (¹³C) NMR for Carbon Skeleton Determination

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to their position relative to the nitrogen atom and any substituents. Generally, carbons alpha and gamma to the nitrogen are deshielded (higher ppm) compared to the beta carbons. ipb.ptresearchgate.net

For 4-methylpyridine, distinct signals are observed for each unique carbon atom in the molecule. chemicalbook.comspectrabase.com In substituted pyridinium (B92312) compounds, there is a good correlation between the ¹³C NMR chemical shifts of the N-methyl group and the electronic effects of the substituents on the ring. nih.gov The chemical shifts in ¹³C NMR spectra, much like in ¹H NMR, are also affected by the formation of adducts, such as with boranes. google.com

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Pyridine Derivatives

| Compound | Nucleus | H/C-2 | H/C-3 | H/C-4 | CH₃ (at C4) | Solvent |

| Pyridine | ¹H | 8.59 | 7.38 | 7.35 | - | CDCl₃ |

| 4-Methylpyridine | ¹H | 8.46 | 7.10 | - | 2.35 | CDCl₃ |

| Pyridine | ¹³C | 150.35 | 123.87 | 135.91 | - | Pyridine-d₅ |

| 4-Methylpyridine | ¹³C | 149.7 | 124.6 | 147.7 | 21.2 | Acetone (B3395972) |

Note: Chemical shifts can vary depending on the solvent and concentration. researchgate.netwashington.edu

Boron-11 (¹¹B) and Fluorine-19 (¹⁹F) NMR for Specific Adducts and Fluorinated Derivatives

For methylene pyridine derivatives that form adducts with boron-containing compounds or are fluorinated, ¹¹B and ¹⁹F NMR spectroscopy provide crucial structural information.

¹¹B NMR: The chemical shift in ¹¹B NMR is highly indicative of the coordination environment of the boron atom. In pyridine-borane adducts, the formation of the B-N bond results in a characteristic signal. For example, the ¹¹B NMR spectrum of 5-ethyl-2-methylpyridine (B142974) borane shows a quartet at approximately -13.2 ppm. google.com In more complex adducts, such as those with triborane (B₃H₇), the ¹¹B NMR spectrum can reveal the formation of stable dearomatized intermediates. nih.govrsc.org For instance, in B₃H₇ coordinated 4-methylene dihydropyridine (B1217469), the boron atom attached to the nitrogen is downfielded, while the other two boron atoms are significantly upfielded. researchgate.net

¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. cdnsciencepub.com The chemical shifts are very sensitive to the electronic environment. cdnsciencepub.comnih.gov In fluorinated pyridine derivatives, the position of the fluorine atom on the ring leads to distinct chemical shifts. For example, in a study of fluorinated pyridines complexed with boron trifluoride, the ¹⁹F chemical shifts were used to investigate steric effects on complex formation. moreheadstate.edu In another example, the reaction of pentafluoropyridine (B1199360) with a nickel complex resulted in products that were readily identified by their characteristic ¹⁹F NMR signals. gla.ac.uk

Table 4: NMR Data for Specific this compound Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Coupling Constant (J) | Comments |

| 5-ethyl-2-methylpyridine borane | ¹¹B | -13.2 | 98 Hz (¹JBH) | Quartet, indicative of BH₃ group. google.com |

| 4-methylene dihydropyridine·B₃H₇ | ¹¹B | - | - | Shows distinct signals for the apical and basal boron atoms. rsc.orgresearchgate.net |

| 2-methoxy-3-(trifluoromethyl)pyridine | ¹⁹F | -64.03 | - | Singlet for the CF₃ group. rsc.org |

| trans-Ni(PEt₃)₂(C₅F₄N)F | ¹⁹F | -371 (Ni-F) | 6 Hz (F-F) | Doublet coupling between the fluoride (B91410) ligand and a ring fluorine. gla.ac.uk |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational energy levels. acs.org These complementary methods are essential for identifying functional groups and studying dynamic processes like photoisomerization.

Identification of Characteristic Functional Group Vibrations

IR and Raman spectroscopies are based on different physical principles: IR spectroscopy measures the absorption of infrared radiation that causes a change in the dipole moment of a molecule, while Raman spectroscopy involves the inelastic scattering of light due to a change in the molecule's polarizability. acs.org This often results in different selection rules, making the two techniques complementary. acs.org

For methylene-substituted pyridines, specific vibrational modes can be assigned to different parts of the molecule. Key characteristic vibrations include:

Pyridine Ring Vibrations: The stretching vibrations of the C-C and C-N bonds within the pyridine ring typically appear in the 1600-1500 cm⁻¹ region of the IR and Raman spectra. researchgate.net

C-H Vibrations: Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹, while the C-H stretching of the methylene group will appear at slightly lower wavenumbers.

Methylene Group Vibrations: The methylene group (-CH₂) will exhibit characteristic scissoring, wagging, twisting, and rocking modes at lower frequencies.

The analysis of these vibrational bands allows for the confirmation of the molecular structure. For example, studies on 2-[(methylamino)methyl]pyridine (B151154) have utilized FTIR and FT-Raman spectroscopy to perform complete vibrational assignments, with calculated frequencies showing good agreement with experimental data. researchgate.net Similarly, the normal vibrations of 4-methylpyridine have been assigned through detailed analysis of their Raman and infrared spectra. oup.com

Application in Monitoring Photoisomerization Processes

Vibrational spectroscopy is a powerful tool for monitoring chemical reactions and dynamic processes, such as photoisomerization. The changes in the vibrational spectrum can be used to identify the formation of new isomers.

The photoisomerization of pyridine and its derivatives, including methylpyridines, has been studied using FT-IR spectroscopy in low-temperature matrices. aip.org Upon irradiation, new infrared bands appear that can be assigned to isomeric structures, such as Dewar pyridine. aip.org For instance, in the photolysis of pyridine in an argon matrix, the analysis of IR spectral bands pointed to Dewar pyridine as the main product. aip.org

In studies of ruthenium nitrosyl complexes containing pyridine, IR spectroscopy has been used to characterize metastable linkage isomers generated by photoirradiation at low temperatures. mdpi.com The stretching frequency of the NO group (ν(NO)) is particularly sensitive to its coordination mode, allowing for the identification and quantification of different isomers. mdpi.com Upon irradiation, new ν(NO) bands appear at different frequencies, confirming the formation of photoisomers. mdpi.com

Broad-band ultraviolet photolysis of (cyanomethylene)cyclopropane in an argon matrix was shown to generate 1-cyano-2-methylenecyclopropane, a previously unknown isomer. nsf.gov The identification of this photoproduct was initially made by comparing its experimental infrared spectrum to a theoretically predicted one and was later confirmed by synthesizing the compound and measuring its authentic IR spectrum. nsf.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis Spectroscopy)

Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic structure of molecules, including the energy levels of their frontier orbitals.

Investigation of Electronic Transitions and Energy Levels

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which promotes electrons from lower energy molecular orbitals (usually bonding or non-bonding) to higher energy anti-bonding orbitals. bethunecollege.ac.in The common electronic transitions include σ → σ, n → σ, π → π, and n → π. bethunecollege.ac.in

For aromatic and unsaturated compounds like methylene-substituted pyridines, the most relevant transitions are typically the π → π* and n → π* transitions, which occur at wavelengths above 200 nm. shivajichk.ac.in The pyridine molecule itself exhibits absorption maxima around 250-262 nm, which are attributed to a combination of π → π* and n → π* transitions. researchgate.net

The position and intensity of these absorption bands are sensitive to the molecular structure and substitution pattern. For example, in a series of phenylmethylene pyridineacetonitrile derivatives, positional isomerization of the pyridine ring affected the molecular conjugation, leading to shifts in the absorption and fluorescence emission peaks. mdpi.comdntb.gov.ua Specifically, moving the pyridine ring linkage from the meta to the ortho and para positions resulted in a bathochromic (red) shift of the absorption peaks. mdpi.comdntb.gov.ua

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental UV-Vis spectroscopy to help assign the observed electronic transitions. researchgate.net

Elucidation of Photophysical Properties of Isomeric Systems

Electronic spectroscopy is crucial for understanding the photophysical properties of isomeric systems, including their fluorescence quantum yields and lifetimes. The substitution pattern on the pyridine ring can significantly influence these properties.

In the study of phenylmethylene pyridineacetonitrile isomers, the ortho-substituted isomer (o-DBCNPy) exhibited the highest fluorescence quantum yield (0.81) and the longest fluorescence lifetime (7.96 ns) in the solid state compared to the meta and para isomers. mdpi.comdntb.gov.ua This highlights how subtle changes in molecular structure can have a profound impact on the emissive properties.

Similarly, a study on two new 2-N-phenylamino-methyl-nitro-pyridine isomers demonstrated that variations in the methyl substituent positioning modulate both the structural architecture and the photophysical behavior of the isomers. mdpi.comnih.gov By employing multiple excitation wavelengths, the relaxation pathways of the electronically excited states were investigated to understand the energy dissipation mechanisms. mdpi.comnih.gov

The investigation of isomeric tetraphenylethylene-pyridine compounds also revealed that the position of the nitrogen atom in the pyridine subunit influences the photophysical properties. researchgate.net The meta-pyridyl isomer showed the highest solid-state photoluminescence quantum yield, a finding that was rationalized through detailed DFT calculations and single-crystal structure analysis. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular mass and elucidating the structure of methylene-substituted pyridines. neu.edu.tr In electron impact (EI) mass spectrometry, a high-energy electron beam bombards the molecule, leading to the ejection of an electron and the formation of a positively charged molecular ion (M•+). chemguide.co.uk The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For instance, picolines (methylpyridines), as isomers of this compound, have a molecular weight of 93.13 g/mol , and their mass spectra typically show a distinct molecular ion peak at m/z 93.

The energy from the electron impact is often sufficient to cause the molecular ion to break apart into smaller, charged fragments. This process, known as fragmentation, is not random and produces a characteristic pattern of fragment ions that serves as a "fingerprint" for the molecule's structure. tutorchase.com The analysis of these fragmentation patterns offers invaluable information for structural identification. tutorchase.comyoutube.com

A primary fragmentation pathway for the pyridine ring involves the loss of a neutral molecule of hydrogen cyanide (HCN, 27 u) or its isomer hydrogen isocyanide (HNC). rsc.org This cleavage results in the formation of a C4H4•+ fragment ion, which is observed as a significant peak at m/z 52 in the mass spectra of pyridine and its derivatives. rsc.org Theoretical studies have explored the potential energy surfaces for this fragmentation, indicating complex rearrangements may occur, such as the formation of a methylene-cyclopropene radical cation (C4H4•+) intermediate before the loss of HCN or HNC. rsc.org

Other common fragmentation patterns arise from the cleavage of bonds within the substituent group or between the substituent and the aromatic ring. libretexts.org For methylpyridines (picolines), the loss of a hydrogen atom from the methyl group can occur, leading to a stable pyridyl-methyl cation or a tropylium-like ion through ring expansion, resulting in an (M-1)+ peak at m/z 92. The stability of the resulting fragment ions plays a crucial role; cleavages that lead to more stable carbocations or resonance-stabilized structures are generally favored. chemguide.co.uk

The identification of specific compounds, such as pyridine and picoline isomers, can be established by combining chromatographic retention times with their unique fragmentation patterns and the relative ratios of product-to-precursor ion pairs in tandem mass spectrometry (MS/MS) experiments. nih.gov

Table 1: Common Fragment Ions in the Mass Spectra of Picolines (Methylpyridines)

| m/z Value | Identity of Fragment | Common Fragmentation Pathway |

| 93 | [C6H7N]•+ | Molecular Ion (M•+) |

| 92 | [C6H6N]+ | Loss of a hydrogen radical (H•) from the methyl group |

| 78 | [C5H4N]+ | Loss of a methyl radical (•CH3) |

| 66 | [C5H6]•+ | Loss of hydrogen cyanide (HCN) |

| 52 | [C4H4]•+ | Loss of hydrogen cyanide (HCN) from the molecular ion |

| 51 | [C4H3]+ | Loss of an additional hydrogen from the [C4H4]•+ fragment |

Other Specialized Spectroscopic Methods (e.g., Mössbauer Spectroscopy, X-ray Absorption Spectroscopy)

Beyond standard spectroscopic techniques, specialized methods like X-ray Absorption Spectroscopy and Mössbauer Spectroscopy provide deeper insights into the electronic structure and coordination environment of methylene-substituted pyridines, particularly when they are part of larger systems or complexes.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the electronic structure of molecules by exciting core-level electrons to unoccupied orbitals. researchgate.net Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, a subset of XAS, is particularly useful for studying nitrogen-containing heterocycles like pyridine derivatives. nih.govaip.org

By tuning the X-ray energy around the nitrogen K-edge (approx. 400 eV), NEXAFS spectra reveal detailed information about the local chemical environment and bonding of the nitrogen atom. researchgate.net The spectra are characterized by sharp peaks corresponding to the excitation of a 1s core electron into unoccupied molecular orbitals, such as the π* and σ* orbitals. For instance, the N K-edge NEXAFS spectrum of a nitrogen heterocycle shows a characteristic peak for the 1s → π* transition of the C-N=C moiety at approximately 399.7 eV. researchgate.net

These spectral features are highly sensitive to the chemical state and geometry. rsc.org NEXAFS can distinguish between different nitrogen configurations, such as pyridinic, pyrrolic, or aminic nitrogen, within a material. aip.org Theoretical simulations, often using time-dependent density functional theory (TDDFT), are frequently employed to interpret the experimental spectra and assign the observed transitions to specific molecular orbitals and electronic configurations. researchgate.netnih.gov This makes NEXAFS a valuable tool for characterizing the orientation and electronic interactions of pyridine-based molecules adsorbed on surfaces or incorporated into larger materials. rsc.org

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique specific to certain nuclei, most commonly ⁵⁷Fe. It is not directly applicable to the analysis of pure this compound but is exceptionally powerful for characterizing its iron-containing coordination complexes. researchgate.netresearchgate.net When a pyridine derivative acts as a ligand coordinated to an iron center, ⁵⁷Fe Mössbauer spectroscopy can provide precise information about the iron's oxidation state, spin state (high-spin or low-spin), and the symmetry of its local coordination environment. researchgate.netnih.gov

The technique measures the resonant absorption of gamma rays by the nucleus, and the resulting spectrum provides key parameters: the isomer shift (δ) and the quadrupole splitting (ΔEQ). The isomer shift is related to the electron density at the nucleus and is indicative of the oxidation and spin state of the iron atom. nih.gov Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, providing information on the symmetry of the ligand environment. nih.gov

For example, in studies of spin-crossover complexes like Fe(pyridine)₂Ni(CN)₄, Mössbauer spectroscopy has been used to monitor the temperature-dependent transition between the high-spin and low-spin states of the Fe(II) ion. researchgate.net The significant changes in both isomer shift and quadrupole splitting between the two spin states allow for a detailed characterization of the electronic and structural changes accompanying the spin transition. researchgate.netresearchgate.net

Table 2: Overview of Specialized Spectroscopic Methods for this compound Analysis

| Technique | Information Provided | Relevance to Methylene Pyridines |

| X-ray Absorption Spectroscopy (XAS/NEXAFS) | Element-specific electronic structure, local bonding environment, orbital character (π, σ), and molecular orientation on surfaces. nih.govrsc.org | Directly probes the nitrogen atom in the pyridine ring, providing insight into its chemical state and bonding interactions. aip.orgresearchgate.net |

| Mössbauer Spectroscopy (⁵⁷Fe) | Oxidation state, spin state, and coordination geometry of iron atoms. researchgate.netnih.gov | Characterizes iron complexes where this compound derivatives act as ligands, revealing details of the metal-ligand interaction. researchgate.net |

Computational and Theoretical Chemistry of Pyridine Systems Featuring Methylene Moieties

Density Functional Theory (DFT) Calculations

DFT calculations serve as a powerful lens to examine the fundamental characteristics of methylene (B1212753) pyridine (B92270) derivatives. These computational methods allow for a detailed analysis of the molecule's quantum mechanical properties, offering a granular view of its behavior.

Quantum Chemical Characterization of Molecular Geometry and Electronic Structure

The electronic structure of these compounds is also a key area of investigation. DFT methods enable the calculation of various electronic properties that dictate the molecule's reactivity and spectroscopic behavior. researchgate.net For example, the analysis of electron density distribution can confirm the hyperconjugation within the pyridine ring and the sp² hybridization of the nitrogen and carbon atoms. nih.gov

Interactive Data Table: Calculated Geometric Parameters for a Methylene Pyridine Derivative

The following table presents a hypothetical set of calculated bond lengths and angles for a generic methylene-substituted pyridine, illustrating the type of data obtained from DFT calculations.

| Parameter | Value (B3LYP/6-311G(d,p)) |

| C-C (ring) bond length | 1.39 Å |

| C-N (ring) bond length | 1.34 Å |

| C-C (methylene bridge) bond length | 1.51 Å |

| C-N-C bond angle | 117.0° |

| H-C-H (methylene) bond angle | 109.5° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a critical component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netscirp.org A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited, indicating a higher potential for charge transfer within the molecule. journalijar.com

In many pyridine derivatives, the HOMO is often distributed over the pyridine ring and associated amine groups, while the LUMO is typically localized on other parts of the molecule, such as a nitro group. mdpi.com This distribution highlights the pathways for intramolecular charge transfer upon electronic excitation. The energies of these frontier orbitals can be precisely calculated using DFT methods, providing quantitative insights into the molecule's electronic behavior. semanticscholar.org The reactivity of a molecule can often be gauged by this energy gap; a smaller gap generally correlates with higher reactivity. wuxiapptec.com

Interactive Data Table: FMO Analysis of a this compound System

This table provides example values for HOMO, LUMO, and the energy gap for a hypothetical this compound derivative.

| Parameter | Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 5.25 |

Natural Bonding Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation

Natural Bonding Orbital (NBO) analysis is a powerful technique used to understand the delocalization of electron density and the nature of bonding within a molecule. taylorandfrancis.com It provides a detailed picture of donor-acceptor interactions, which are crucial for understanding hyperconjugation and intramolecular charge transfer. semanticscholar.orgtaylorandfrancis.com By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy associated with these electronic delocalizations. taylorandfrancis.comnih.gov

For instance, in pyridine systems, NBO analysis can reveal significant charge transfer from the lone pairs of nitrogen or oxygen atoms to antibonding orbitals of adjacent bonds. taylorandfrancis.com This type of analysis is essential for understanding the stability conferred by hyperconjugative interactions and for identifying the specific pathways of charge delocalization within the molecular framework. nih.gov The stabilization energy, often denoted as E(2), provides a quantitative measure of the strength of these interactions. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites